molecular formula C21H17BrN2O3 B2664617 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide CAS No. 955745-53-6

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2664617
CAS No.: 955745-53-6
M. Wt: 425.282
InChI Key: IBOOQMWMIBIYLB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H17BrN2O3 and its molecular weight is 425.282. The purity is usually 95%.
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Scientific Research Applications

Application in Organic Synthesis

The compound has relevance in organic synthesis, particularly in the context of iron-catalyzed ortho-alkylation of carboxamides. The process allows for high yields and regioselectivity without overalkylation, demonstrating the utility of this compound in complex chemical reactions (Fruchey, Monks, & Cook, 2014).

Bromination Studies

In bromination studies, its derivatives, particularly isoquinolines, have been shown to exhibit regioselective monobromination. This highlights the compound's significance in chemical transformations where precise control over the reaction outcome is crucial (Brown & Gouliaev, 2004).

Synthesis of N-benzoyl Enamines and Isoquinolines

The compound is instrumental in the synthesis of N-benzoyl enamines, isoquinolines, and dibenzazocines, showcasing its flexibility in synthesizing diverse organic structures (Cuevas, Patil, & Snieckus, 1989).

Use in Multicomponent Reactions

It is also used in Ugi-type multicomponent reactions, which are pivotal for creating complex molecules in a single step. This indicates the compound's efficiency in streamlining synthetic pathways (Ngouansavanh & Zhu, 2007).

Anticancer Research

Derivatives of the compound have been explored as potential anticancer agents. This application is especially significant given the ongoing search for more effective and safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Development of Antipsychotic Agents

In the pharmaceutical realm, heterocyclic analogs of this compound have been evaluated for their potential as antipsychotic agents, demonstrating its potential therapeutic applications (Norman, Navas, Thompson, & Rigdon, 1996).

Research in Sigma Receptor Ligands

The compound's derivatives have been investigated as ligands for sigma receptors, indicating its utility in neuropharmacological research (Xu, Lever, & Lever, 2007).

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c22-19-9-8-18(27-19)20(25)23-17-7-6-14-10-11-24(13-16(14)12-17)21(26)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOOQMWMIBIYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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